molecular formula C7H3Cl2N B1334105 1,2-Dichloro-3-isocyanobenzene CAS No. 245539-09-7

1,2-Dichloro-3-isocyanobenzene

Cat. No. B1334105
CAS RN: 245539-09-7
M. Wt: 172.01 g/mol
InChI Key: PCVRZLUZDSRYDM-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2N . It is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors .


Synthesis Analysis

The synthesis of 1,2-Dichloro-3-isocyanobenzene can be achieved from Carbonimidic dichloride, (2,3-dichlorophenyl)- (9CI) . The kinetic parameters of the synthesis process, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .


Molecular Structure Analysis

1,2-Dichloro-3-isocyanobenzene contains a total of 13 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged N .


Chemical Reactions Analysis

The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds. In this study, metals (Mn, Ni, V, and Fe) supported on zirconia have been investigated as catalysts in the oxidation of 1,2-dichlorobenzene .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dichloro-3-isocyanobenzene is 172.01 g/mol . It has a total of 10 heavy atoms and 1 hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Adamantane Derivatives

1,2-Dichloro-3-isocyanobenzene: is used in the synthesis of adamantane derivatives, such as 1-(1-isocyanoethyl)adamantane . This process is significant because it provides a method to synthesize these compounds without the need for toxic reagents like POCl3 or triphosgene. The method also yields higher outputs compared to previous methods .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of new synthetic routes. It’s used to optimize various bases and solvents to improve yield percentages significantly, which is crucial for large-scale production .

properties

IUPAC Name

1,2-dichloro-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRZLUZDSRYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374199
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-isocyanobenzene

CAS RN

245539-09-7
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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